3-Hydroxypropionitrile
Overview
Description
Mechanism of Action
Target of Action
3-Hydroxypropionitrile, also known as Hydracrylonitrile, is an aliphatic nitrile with a hydroxyl group attached at the β-carbon The nitrogen atom in its nitrile group and the oxygen atom in its hydroxyl group are both basic and nucleophilic, which suggests that they could interact with electrophilic sites in biological molecules .
Mode of Action
Due to the greater electronegativity of nitrogen compared to carbon, nucleophilic compounds can attack the electrophilic carbon atom in the nitrile group . Similarly, the hydroxyl group can undergo reactions involving the breaking of either the C-OH bond, with removal of the -OH group, or the O-H bond, with removal of -H .
Biochemical Pathways
3-Hydroxypropionic acid (3-HP) is a product derived from this compound. It is an economically important platform compound from which a panel of bulk chemicals can be derived . The dephosphorylation of 3-hydroxypropionyl phosphate, by the enzyme propionate kinase, leads to the formation of 3HP .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a density of 104 g/mL at 25 °C . It is soluble in water, ethanol, and acetone, but only slightly soluble in diethyl ether .
Result of Action
It serves as an intermediate through nucleophilic addition or hydrogenation to synthesize heterocyclic rings, mercaptopropanoic acid, or cyclophosphamide .
Action Environment
It is known that the compound is stable, but flammable . It is incompatible with strong oxidizing agents and reacts with water or steam to release toxic vapors .
Biochemical Analysis
Biochemical Properties
3-Hydroxypropionitrile plays a significant role in biochemical reactions due to its dual functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions. In biochemical systems, this compound interacts with various enzymes and proteins. For instance, it can act as a substrate for enzymes such as nitrilases and nitrile hydratases, which catalyze the hydrolysis of nitriles to carboxylic acids and amides, respectively . Additionally, this compound can form complexes with metal ions, influencing the activity of metalloenzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in stress response and detoxification pathways . It can also impact cellular metabolism by serving as a precursor for the synthesis of other bioactive molecules. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cell function, including alterations in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity. The nitrile group can participate in nucleophilic addition reactions with nucleophiles such as thiols and amines, leading to the formation of covalent adducts . These interactions can result in enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as promoting detoxification pathways and enhancing metabolic function . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity, neurotoxicity, and oxidative stress . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to 3-hydroxypropionic acid and other derivatives. Enzymes such as nitrilases and nitrile hydratases play key roles in these metabolic processes by catalyzing the hydrolysis of the nitrile group . Additionally, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and polar nature . It may also interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in the cytoplasm, where it participates in metabolic reactions and interacts with enzymes . It may also localize to specific organelles, such as the mitochondria or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular function and its potential therapeutic applications.
Preparation Methods
3-Hydroxypropionitrile can be synthesized through various methods. One common synthetic route involves the reaction of acrylonitrile with water in the presence of an alkali metal hydroxide, such as sodium hydroxide . This reaction is typically carried out at elevated temperatures in the liquid phase. Another method involves the reaction of ethylene chlorohydrin with sodium cyanide . This process requires careful temperature control and vigorous stirring to ensure complete reaction and high yield.
Chemical Reactions Analysis
3-Hydroxypropionitrile undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the conditions and reagents used.
Substitution: It can react with acids, amines, and inorganic bases, often resulting in the formation of toxic vapors.
Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxypropionitrile has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and pesticides
Properties
IUPAC Name |
3-hydroxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGYTJNNHPZFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO, Array | |
Record name | ETHYLENE CYANOHYDRIN | |
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Record name | ETHYLENE CYANOHYDRIN | |
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DSSTOX Substance ID |
DTXSID1025433 | |
Record name | 3-Hydroxypropanenitrile | |
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Molecular Weight |
71.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene cyanohydrin is a colorless to yellow-brown liquid with a weak odor. Sinks and mixes with water. (USCG, 1999), Straw-colored liquid; [Hawley] Colorless to yellow-brown liquid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |
Record name | ETHYLENE CYANOHYDRIN | |
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Record name | Ethylene cyanohydrin | |
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Boiling Point |
442 °F at 760 mmHg (slight decomposition) (NTP, 1992), 221 °C | |
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Flash Point |
greater than 265 °F (NTP, 1992), 265 °F (129 °C) (Open cup), 129 °C o.c. | |
Record name | ETHYLENE CYANOHYDRIN | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in ethanol; soluble in chloroform; slightly soluble in ethyl ether., Miscible with acetone, methyl ethyl ketone, ethanol, chloroform, and diethyl ether; insoluble in benzene, carbon tetrachloride, and naphtha., Miscible with acetone, methyl ethyl ketone, ethyl alcohol. Slightly sol in ether (2.3% w/w @ 15 °C). Insol in benzene, petr ether, carbon disulfide, carbon tetrachloride., In water, 1X10+6 mg/l @ 20 °C, Solubility in water: miscible | |
Record name | ETHYLENE CYANOHYDRIN | |
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Density |
1.047 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0404 @ 25 °C, Relative density (water = 1): 1.04 | |
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Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.45 (AIR= 1), Relative vapor density (air = 1): 2.45 | |
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Vapor Pressure |
0.08 mmHg at 77 °F ; 20 mmHg at 243 °F (NTP, 1992), 0.08 [mmHg], 0.08 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 10.7 | |
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Color/Form |
WATER-WHITE LIQUID, Straw-colored liquid | |
CAS No. |
109-78-4 | |
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Record name | 3-Hydroxypropionitrile | |
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Record name | Propanenitrile, 3-hydroxy- | |
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Melting Point |
-51 °F (NTP, 1992), -46 °C | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/427 | |
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Record name | ETHYLENE CYANOHYDRIN | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1026 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the basic structure of hydracrylonitrile and what are some of its key chemical properties?
A1: Hydracrylonitrile, also known as 3-hydroxypropanenitrile, has the molecular formula C3H5NO. [] Its structure consists of a propanenitrile backbone with a hydroxyl group attached to the beta carbon. While there is limited information available regarding its spectroscopic data, theoretical calculations using density functional theory (DFT) with the B3LYP method and 6-311++G(d,p) basis sets have been conducted to determine the optimized geometry and electron paramagnetic resonance (EPR) parameters of hydracrylonitrile and its radical forms in the gas phase. [] You can find more details about this in the paper by [Çelik et al. (2013)] (https://www.semanticscholar.org/paper/c9efe26fb6194af043caf0d162afe3cf876a0948).
Q2: Can hydracrylonitrile be used as a reagent in organic synthesis?
A2: Yes, hydracrylonitrile has shown reactivity with carboxylic acids, leading to the formation of β-substituted esters of hydracrylonitrile. [] This reaction, known as cyanoethylation, occurs under high-temperature and pressure conditions (around 160°C for 11 hours in an autoclave). [] This reaction provides a synthetic route to these types of esters, which could potentially be useful intermediates in other synthetic transformations. More details about this reaction and the yields obtained with different carboxylic acids can be found in the paper by [Bruson & Riener (1943)] (https://www.semanticscholar.org/paper/72c275f4b23bcb1f54919e95d480d138742fbfe1).
Q3: How does hydracrylonitrile interact with metal ions in solution?
A3: Hydracrylonitrile exhibits the ability to stabilize acidic aqueous solutions of copper(I) sulfate. [] This stabilization is attributed to the specific solvation and preferential coordination of hydracrylonitrile to the copper(I) ion over water molecules. [] This interaction influences the electrochemical behavior of copper ions in solution, impacting their reduction potentials and diffusion rates during electrolysis. [] This property makes hydracrylonitrile and similar nitriles potentially useful in processes like the electrowinning and electrorefining of copper. You can find a deeper explanation of these interactions and their influence on the electrochemical behavior in the paper by [Park et al. (1999)] (https://www.semanticscholar.org/paper/b5e027d2735644d88f3f05de9c9aff727c40cb68).
Q4: Has hydracrylonitrile been used in any pedagogical contexts?
A4: Interestingly, hydracrylonitrile has been employed as a simple and effective tool for demonstrating isotopic exchange in nuclear magnetic resonance (NMR) spectroscopy. [] This experiment showcases the exchange of deuterium between hydracrylonitrile and a deuterated solvent, providing a clear visualization of this fundamental chemical phenomenon. [] You can find more details about this educational application in the paper by .
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